Structural Uniqueness: Azepane Sulfonyl and 2,4-Dimethoxyphenyl Combination Versus Closest Commercial Analogs
A substructure search of the ZINC20 database identifies the precise combination of a para-azepane sulfonyl benzamide linked to a 4-(2,4-dimethoxyphenyl)-1,3-thiazole as structurally singular, with no other entry sharing this exact three-module architecture [1]. The closest purchasable analogs (identified via Tanimoto similarity >0.7 to each individual pharmacophore) lack either the azepane ring (e.g., N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, CAS 20375-58-0, which replaces the azepane sulfonyl with a hydrogen atom, reducing hydrogen-bond acceptor count from 7 to 4 and lowering tPSA by approximately 40 Ų) or the 2,4-dimethoxyphenyl group (e.g., 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide, which eliminates both methoxy substituents and thereby alters the electron density and potential π-stacking capability of the thiazole aryl system) [2].
| Evidence Dimension | Molecular complexity and pharmacophoric feature count |
|---|---|
| Target Compound Data | 3 distinct pharmacophoric modules; 7 H-bond acceptors; tPSA 103 Ų; rotatable bonds 8 [1] |
| Comparator Or Baseline | Des-azepane analog (CAS 20375-58-0): 2 modules; 4 H-bond acceptors; estimated tPSA ~63 Ų. Des-dimethoxyphenyl analog: 2 modules; 5 H-bond acceptors [2] |
| Quantified Difference | Target compound possesses 1 additional pharmacophoric module and 2–3 additional H-bond acceptors compared to the nearest analogs |
| Conditions | In silico molecular property calculation; ZINC20 database comparison |
Why This Matters
The unique pharmacophoric combination ensures that any empirically derived biological activity (should data emerge) cannot be extrapolated from existing analogs, making procurement of the exact compound essential for target-specific probe development campaigns.
- [1] ZINC Database. ZINC628068. University of California, San Francisco. Accessed 2026-05-08. View Source
- [2] Molaid. N-[4-(2,4-dimethoxy-phenyl)-thiazol-2-yl]-benzamide (CAS 20375-58-0). Compound Information Page. View Source
